1-bromo-2-(difluoromethoxy)-3-methoxybenzene
Description
1-Bromo-2-(difluoromethoxy)-3-methoxybenzene is an organic compound with the molecular formula C8H8BrF2O2 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Properties
CAS No. |
1261439-06-8 |
|---|---|
Molecular Formula |
C8H7BrF2O2 |
Molecular Weight |
253 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-bromo-2-(difluoromethoxy)-3-methoxybenzene can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethoxy)-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethoxy)-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(difluoromethoxy)-3-methoxybenzene.
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-3-methoxybenzene has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies, particularly in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 1-bromo-2-(difluoromethoxy)-3-methoxybenzene depends on its specific application. In pharmaceutical research, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the methoxy groups can influence the compound’s solubility and metabolic stability .
Comparison with Similar Compounds
1-Bromo-2-(difluoromethoxy)-3-methoxybenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it suitable for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
